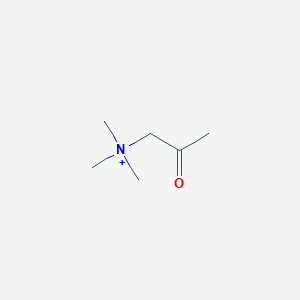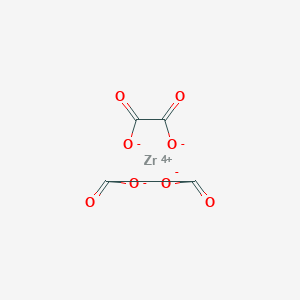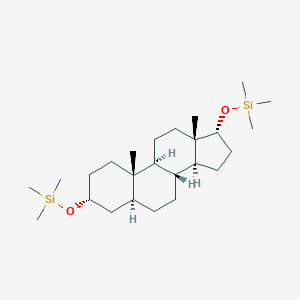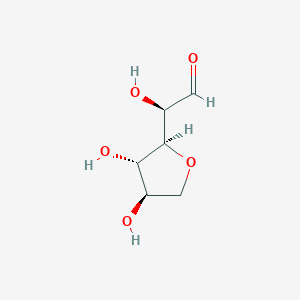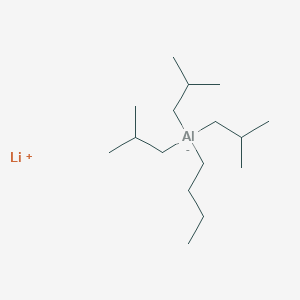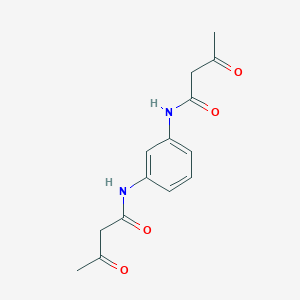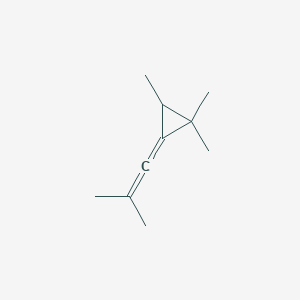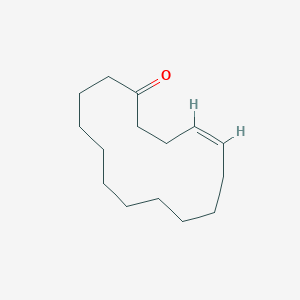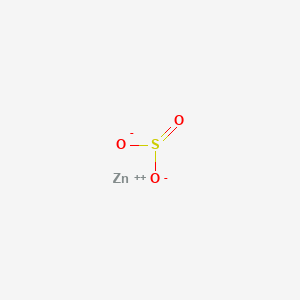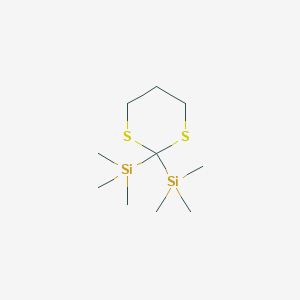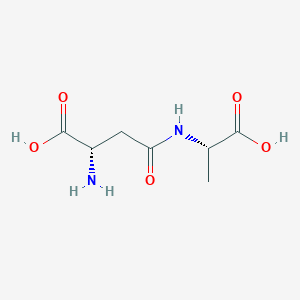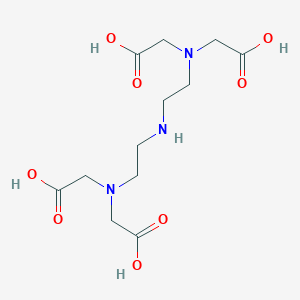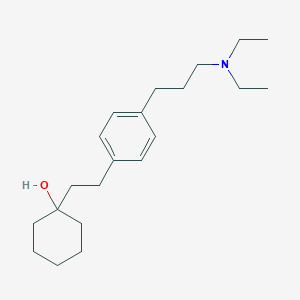
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of phenethylamine and is commonly referred to as DOB (2,5-dimethoxy-4-bromoamphetamine). DOB is a potent psychoactive drug that has been used as a recreational drug due to its hallucinogenic effects. However,
Wirkmechanismus
The mechanism of action of DOB is not fully understood. It is believed to act on serotonin receptors in the brain, specifically the 5-HT2A receptor. DOB has a high affinity for this receptor and is a partial agonist, which means it activates the receptor but does not fully activate it. This results in altered signaling in the brain, leading to the hallucinogenic effects of DOB.
Biochemische Und Physiologische Effekte
DOB has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to altered neurotransmitter signaling and changes in brain activity. DOB has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DOB in lab experiments include its potency and selectivity for the 5-HT2A receptor. This allows for specific targeting of this receptor and the study of its effects on the brain. However, the limitations of using DOB include its potential for abuse and the difficulty in controlling dosage and side effects.
Zukünftige Richtungen
For research on DOB include further studies on its mechanism of action and potential therapeutic uses. DOB has been shown to have potential as a treatment for depression and anxiety, as well as for addiction and post-traumatic stress disorder. Further research is needed to fully understand the potential therapeutic uses of DOB and to develop safe and effective treatments.
Synthesemethoden
The synthesis of DOB involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced with iron and hydrochloric acid to form 2,5-dimethoxyphenethylamine. Finally, the 4-bromo substitution is introduced through a reaction with bromine and hydrochloric acid to form DOB.
Wissenschaftliche Forschungsanwendungen
DOB has been used in scientific research to study its effects on the central nervous system. It is a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes. DOB has been used to study the mechanisms of action of hallucinogens and to identify potential therapeutic uses.
Eigenschaften
CAS-Nummer |
14893-41-5 |
|---|---|
Produktname |
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)- |
Molekularformel |
C21H35NO |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
1-[2-[4-[3-(diethylamino)propyl]phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H35NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-9,14-18H2,1-2H3 |
InChI-Schlüssel |
FHYYEUWIBYHMPY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
Kanonische SMILES |
CCN(CC)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
Andere CAS-Nummern |
14893-41-5 |
Synonyme |
1-[p-[3-(Diethylamino)propyl]phenethyl]-1-cyclohexanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



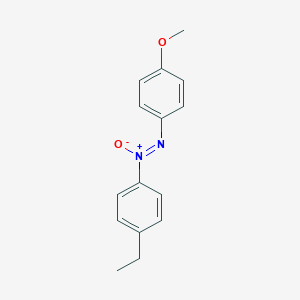
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)
